Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 279254-14-7
VCID: VC8095773
InChI: InChI=1S/C21H26BrN3O2/c1-20(2,3)27-19(26)24-12-9-21(10-13-24)16-7-5-4-6-15(16)8-11-25-17(22)14-23-18(21)25/h4-7,14H,8-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C2=NC=C4Br
Molecular Formula: C21H26BrN3O2
Molecular Weight: 432.4 g/mol

Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate

CAS No.: 279254-14-7

Cat. No.: VC8095773

Molecular Formula: C21H26BrN3O2

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-bromo-5,6-dihydrospiro[benzo[d]imidazo[1,2-a]azepine-11,4'-piperidine]-1'-carboxylate - 279254-14-7

Specification

CAS No. 279254-14-7
Molecular Formula C21H26BrN3O2
Molecular Weight 432.4 g/mol
IUPAC Name tert-butyl 3-bromospiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C21H26BrN3O2/c1-20(2,3)27-19(26)24-12-9-21(10-13-24)16-7-5-4-6-15(16)8-11-25-17(22)14-23-18(21)25/h4-7,14H,8-13H2,1-3H3
Standard InChI Key RJPIJBPVBANEFJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C2=NC=C4Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C2=NC=C4Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

  • Molecular Formula: C21H26BrN3O2\text{C}_{21}\text{H}_{26}\text{BrN}_3\text{O}_2

  • Molecular Weight: 432.35 g/mol .

  • SMILES Notation:
    CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN4C(=CN=C24)Br

  • Key Structural Elements:

    • Spirocyclic Core: Fusion of benzo[d]imidazo[1,2-a]azepine and piperidine at the 11th position.

    • Bromine Substituent: Positioned at the 3rd carbon of the imidazole ring, enabling cross-coupling reactions .

    • tert-Butyl Ester: A Boc (tert-butoxycarbonyl) protecting group enhances solubility and stability during synthesis .

Physicochemical Properties

PropertyValue
LogP4.52 (predicted)
TPSA47.36 Ų
Rotatable Bonds0
H-Bond Acceptors4
H-Bond Donors0

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis typically involves multi-step routes focusing on spirocycle formation and functionalization:

  • Piperidine Protection: Introduction of the tert-butyl ester via Boc protection of piperidine .

  • Spirocyclization: Cyclocondensation to form the benzoimidazoazepine-piperidine spiro system.

  • Bromination: Electrophilic substitution or radical bromination at the imidazole ring .

Example Pathway:

  • Starting Material: tert-Butyl 4-oxopiperidine-1-carboxylate.

  • Spiro Ring Formation: Reaction with 2-aminobenzimidazole derivatives under acidic conditions.

  • Bromination: Use of N\text{N}--bromosuccinimide (NBS) in tetrahydrofuran (THF) .

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs exclusively at the 3rd position.

  • Stereochemical Control: Maintaining the spirocyclic conformation during cyclization .

Applications in Pharmaceutical Research

Drug Discovery Intermediate

  • Kinase Inhibition: The benzoimidazole moiety is prevalent in kinase inhibitors (e.g., JAK2, EGFR) .

  • Central Nervous System (CNS) Targets: Structural analogs modulate serotonin and dopamine receptors .

  • Anticancer Agents: Bromine facilitates Suzuki-Miyaura couplings to generate biaryl derivatives for targeted therapies .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Future Directions and Research Gaps

Opportunities

  • Diversification: Leverage bromine for Pd-catalyzed cross-couplings to create combinatorial libraries .

  • Prodrug Development: Hydrolysis of the tert-butyl ester to enhance bioavailability .

Challenges

  • Scalability: Optimizing spirocyclization for industrial-scale production.

  • Toxicity Profiling: In-depth in vitro and in vivo studies to assess safety .

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